3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, also known as Fast Blue B Salt or Diazo Blue B, is primarily utilized in scientific research for tissue staining. It acts as a diazonium salt, which can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope. This allows researchers to differentiate different cell types and structures within tissues, facilitating the visualization and analysis of biological samples. Source: [Sigma-Aldrich Safety Data Sheet - 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride: ]
Fast Blue B Salt finds applications in various tissue staining techniques, including:
3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is an organic compound with the chemical formula Zn(C14H12N2O2)2. Limited information is available on this specific compound in scientific literature. However, diazonium salts, a class of compounds to which it belongs, are known for their role in diazonium coupling reactions. These reactions are widely used in the synthesis of azo dyes, which have numerous applications in coloring textiles, plastics, and other materials [].
The structure of 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride involves two key components:
This is a biphenyl molecule, where two phenyl rings are linked by a carbon-carbon bond. In this case, methoxy groups (OCH3) are attached at the 3,3' positions of the phenyl rings.
These are functional groups (N=N+) attached to the 4,4' positions of the biphenyl rings. They are formed by reacting the corresponding amine groups with sodium nitrite (NaNO2) in an acidic solution.
Fast Blue B Salt exhibits some notable biological activities:
The synthesis of Fast Blue B Salt typically involves the diazotization of aromatic amines followed by coupling reactions. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
Fast Blue B Salt has several applications across different fields:
Research indicates that Fast Blue B Salt can interact with various organic compounds, particularly those containing hydroxyl or amino groups. These interactions often lead to significant color changes, which are useful for analytical purposes. For instance, studies have shown that it effectively reacts with cannabinoids to produce distinct colorimetric responses that correlate with their concentrations .
Several compounds share similarities with Fast Blue B Salt, particularly within the class of azo dyes and diazonium salts. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Fast Red A | Azo dye | Used primarily for staining and has different chromatic properties. |
4-Aminoazobenzene | Azo compound | Known for its use in dye manufacturing; less soluble than Fast Blue B Salt. |
Naphthol AS-BI | Azo dye | Often used in textile applications; differs in solubility and application scope. |
Fast Blue B Salt stands out due to its specific applications in histology and cannabinoid analysis, making it unique among azo dyes and diazonium salts .
Fast Blue B Salt (o-dianisidine bis(diazotized) zinc double salt) is a diazonium compound widely utilized in biochemical and forensic research for its ability to form chromogenic complexes with phenolic substrates. Its reactivity stems from diazonium salt coupling mechanisms, enabling selective detection of compounds like cannabinoids, alkylresorcinols, and phenolic metabolites. Recent studies have optimized its use in colorimetric assays, emphasizing its role in chromophore formation, substrate specificity, and rapid reaction kinetics under controlled laboratory conditions.
Fast Blue B Salt functions as a diazonium ion donor, engaging in electrophilic substitution reactions with electron-rich aromatic compounds. In alkaline conditions, the diazonium group (-N₂⁺) reacts with phenolic hydroxyl groups, forming covalent azo bonds (-N=N-) that stabilize conjugated systems. For example, in cannabis analysis, Fast Blue B Salt couples with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), producing distinct chromophores (red for THC, orange for CBD) [1] [5].
Mechanistic Steps:
Experimental Protocol (Cannabinoid Detection):
The chromogenic response of Fast Blue B Salt arises from the electronic transitions in the azo-aromatic products. The conjugation length and substituent effects dictate the absorption maxima:
Substrate | Chromophore Color | λₘₐₓ (nm) |
---|---|---|
THC | Red | 490–500 |
CBD | Orange | 460–470 |
Alkylresorcinol | Purple | 520–530 |
The extended π-system in THC’s azo derivative shifts absorbance to longer wavelengths (bathochromic shift) compared to CBD, enabling spectral differentiation [1] [5] [6].
Quantum Mechanical Basis:
Fast Blue B Salt exhibits preferential reactivity toward phenolic and polycyclic aromatic compounds. Key determinants include:
Case Study – Cannabis Differentiation:
Reaction kinetics are influenced by temperature, pH, and reagent concentration. Key findings include:
Kinetic Parameters:
Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
---|---|---|
25°C, pH 11 | 0.45 ± 0.03 | 32.1 |
37°C, pH 11 | 0.78 ± 0.05 | - |
Observations:
Optimization Strategies:
Irritant;Health Hazard